CycLuc1

Beschreibung

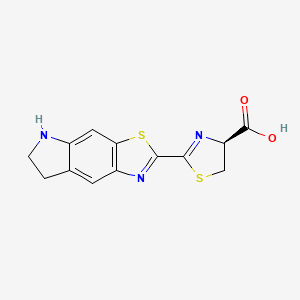

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S)-2-(6,7-dihydro-5H-pyrrolo[3,2-f][1,3]benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S2/c17-13(18)9-5-19-11(16-9)12-15-8-3-6-1-2-14-7(6)4-10(8)20-12/h3-4,9,14H,1-2,5H2,(H,17,18)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZBAMXERPYTFS-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CycLuc1: A Synthetic Luciferin for Enhanced Bioluminescence Imaging

For researchers, scientists, and drug development professionals engaged in preclinical in vivo imaging, the pursuit of more sensitive and robust reporter systems is constant. CycLuc1 has emerged as a powerful tool in bioluminescence imaging (BLI), offering significant advantages over the traditional D-luciferin substrate. This guide provides a comprehensive technical overview of CycLuc1, its mechanism of action, experimental protocols, and comparative performance data.

Introduction to CycLuc1

CycLuc1 is a synthetic, blood-brain barrier-permeable aminoluciferin analog designed for use with firefly luciferase (FLuc) and its derivatives.[1][2][3] It functions as a substrate for the luciferase enzyme, producing a sustained and intense bioluminescent signal in the near-infrared (NIR) spectrum.[1][2] Its enhanced chemical properties lead to superior performance in deep-tissue imaging, particularly in challenging environments like the brain.

The development of CycLuc1 was driven by the need to overcome some of the limitations of D-luciferin, such as its relatively lower photon output and poor penetration of the blood-brain barrier. The result is a substrate that not only provides a brighter signal at lower concentrations but also enables the visualization of biological processes that were previously difficult to detect with D-luciferin.

Mechanism of Action

The fundamental mechanism of CycLuc1 is its interaction with firefly luciferase in an ATP-dependent enzymatic reaction. In the presence of oxygen and ATP, firefly luciferase catalyzes the oxidative decarboxylation of CycLuc1 to produce an electronically excited oxyluciferin analog. As this molecule relaxes to its ground state, it emits a photon of light.

The key distinction of CycLuc1 lies in its chemical structure, which leads to a more efficient reaction with luciferase and the emission of light at a longer wavelength (near-infrared). This red-shifted light is less absorbed and scattered by biological tissues, allowing for more sensitive detection from deep within a living organism.

Quantitative Data and Comparative Analysis

CycLuc1 consistently outperforms D-luciferin in several key metrics, making it a superior choice for many in vivo imaging applications. The following tables summarize the quantitative data available for CycLuc1.

Table 1: Physicochemical and Performance Properties

| Property | CycLuc1 | D-luciferin | Reference(s) |

| Peak Emission Wavelength | ~599-604 nm | ~560 nm (room temp)~612 nm (37 °C) | |

| Blood-Brain Barrier Permeability | Yes | Limited | |

| Relative Lipophilicity (XLogP) | 2.6 | 0.9 | |

| Affinity for Firefly Luciferase (Km) | 0.1 µM | 6.76 µM |

Table 2: In Vivo Performance and Dosing

| Parameter | CycLuc1 | D-luciferin | Reference(s) |

| Typical Intraperitoneal (i.p.) Dose | 5-25 mg/kg | 150 mg/kg | |

| Signal Enhancement vs. D-luciferin | >10-fold higher signal at equivalent doses | Baseline | |

| Signal Duration | Stable signal for over 60 minutes | Shorter duration | |

| Brain Signal Enhancement | 8.1 ± 1.5 fold higher than D-luciferin (at a 20-fold lower dose) | Baseline |

Experimental Protocols

The following protocols provide a general framework for conducting in vivo bioluminescence imaging with CycLuc1. Specific parameters may need to be optimized based on the animal model, cell line, and imaging system used.

-

Reconstitution: Prepare a stock solution of CycLuc1 in a sterile solvent such as DMSO. A common stock concentration is 100 mM.

-

Working Solution: Dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration. Working solutions typically range from 50 µmol/L to 5 mmol/L.

-

Sterilization: Filter the final working solution through a 0.22 µm filter to ensure sterility before injection.

-

Animal Preparation: Anesthetize the animal (e.g., using isoflurane) and maintain anesthesia throughout the imaging procedure.

-

Substrate Administration: Administer the prepared CycLuc1 solution via the desired route. Intraperitoneal (i.p.) injection is common.

-

Image Acquisition:

-

Place the animal in the imaging chamber of a bioluminescence imaging system (e.g., IVIS Lumina).

-

Allow a short delay for substrate distribution (typically 4-10 minutes post-injection for the signal to peak).

-

Acquire images with an exposure time appropriate for the signal intensity. Exposure times can range from milliseconds to minutes.

-

Continuous imaging can be performed to capture the dynamic changes in the bioluminescent signal over time.

-

-

Data Analysis:

-

Define regions of interest (ROIs) around the target tissues or tumors.

-

Quantify the photon flux (photons/second) within the ROIs to measure the intensity of the bioluminescent signal.

-

Logical Pathway from Administration to Detection

The overall process of using CycLuc1 for in vivo imaging can be visualized as a linear pathway from the introduction of the substrate into the animal to the final data analysis.

Conclusion

CycLuc1 represents a significant advancement in bioluminescence imaging technology. Its superior brightness, sustained signal, and ability to penetrate the blood-brain barrier empower researchers to conduct more sensitive and informative in vivo studies. By understanding the technical details of its mechanism and employing optimized experimental protocols, scientists and drug development professionals can fully leverage the capabilities of CycLuc1 to accelerate their research and discovery efforts.

References

CycLuc1: A Technical Guide for Researchers and Drug Development Professionals

Introduction: CycLuc1 is a synthetic analog of D-luciferin, the substrate for firefly luciferase, that has emerged as a powerful tool in bioluminescence imaging (BLI). Its enhanced chemical and physical properties offer significant advantages over the traditional substrate, particularly for in vivo studies. This technical guide provides an in-depth overview of CycLuc1, including its core properties, experimental protocols, and the underlying biochemical pathways, to empower researchers, scientists, and drug development professionals in leveraging this advanced reporter system.

Chemical and Physical Properties

CycLuc1 exhibits distinct chemical and physical characteristics that contribute to its superior performance in bioluminescence assays. These properties are summarized in the tables below.

General Properties

| Property | Value | Source |

| Chemical Name | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | [1] |

| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | [1][2][3][4] |

| Molecular Weight | 305.37 g/mol or 305.38 g/mol | |

| Appearance | Yellow to brown solid | |

| Purity | ≥98% (HPLC) | |

| CAS Number | 1247879-16-8 |

Solubility and Stability

| Property | Value | Source |

| Solubility | Soluble to 100 mM in DMSO. Soluble to 50 mg/mL in DMSO. Can be dissolved directly in PBS to 5 mM. | |

| Storage (Solid) | Store at -20°C, protect from light. Can be shipped at room temperature. | |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (protect from light). |

Optical Properties

| Property | Value | Source |

| Emission Peak | 599 nm (near-infrared) | |

| Emission Color | Orange | |

| Quantum Yield | Enhanced relative quantum yield compared to D-luciferin. |

Bioluminescence Reaction Pathway

The fundamental principle of CycLuc1 utilization lies in the enzymatic reaction catalyzed by firefly luciferase. The following diagram illustrates the simplified reaction pathway leading to the emission of light.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide protocols for in vivo bioluminescence imaging and a general guideline for in vitro luciferase reporter assays using CycLuc1.

In Vivo Bioluminescence Imaging Protocol

This protocol is a synthesis of methodologies reported for imaging tumor growth and gene expression in mice.

1. Preparation of CycLuc1 Solution:

-

Prepare a working solution of CycLuc1 at a concentration ranging from 50 µM to 5 mM in sterile phosphate-buffered saline (PBS), pH 7.4.

-

For less soluble formulations, a stock solution can be prepared in DMSO and then diluted in PBS. For example, a 50 mM stock in DMSO can be diluted into PBS to a final concentration of 0.1–0.25 mM, ensuring the final DMSO concentration is low (e.g., ≤0.5%).

-

For in vivo injections, filter-sterilize the final solution through a 0.22 µm filter.

2. Animal Handling and Administration:

-

Anesthetize mice using isoflurane (e.g., 2% in 1 L/min oxygen).

-

Administer the prepared CycLuc1 solution via intraperitoneal (i.p.) injection. The dosage can range from 5 mg/kg to 25 mg/kg. A typical injection volume is 100 µL.

3. Bioluminescence Imaging:

-

Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Lumina).

-

Begin imaging approximately 10 minutes post-injection. The signal from CycLuc1 can peak around 4-5 minutes and remain stable for over 60 minutes.

-

Image acquisition settings may vary, but a common starting point is an exposure time of 10-60 seconds.

-

For kinetic studies, images can be acquired at multiple time points (e.g., every 2 minutes for 30 minutes, and then at 1 and 2 hours post-injection).

4. Data Analysis:

-

Use appropriate software (e.g., Living Image) to analyze the acquired images.

-

Define regions of interest (ROIs) to quantify the total photon count.

In Vitro Luciferase Reporter Gene Assay (General Protocol)

This protocol provides a general framework for a luciferase reporter gene assay. Specific parameters may need to be optimized for your cell type and experimental conditions.

1. Cell Lysis:

-

After experimental treatment, wash cells once with PBS.

-

Add an appropriate volume of 1x cell lysis buffer (e.g., 200 µL for a 6-well plate).

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at high speed for 5 minutes at room temperature to pellet cell debris.

2. Luciferase Assay:

-

Prepare the luciferase assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate.

-

In a luminometer-compatible plate or tube, add 20-50 µL of the cell lysate supernatant.

-

Add 100 µL of the prepared CycLuc1-containing assay reagent.

-

Immediately place the sample in a luminometer and measure the light output. Integration times of 2-10 seconds are common.

3. Data Normalization:

-

To account for variations in transfection efficiency and cell number, it is recommended to co-transfect a control reporter vector (e.g., expressing Renilla luciferase) and perform a dual-luciferase assay.

Advantages of CycLuc1 in Research and Drug Development

The unique properties of CycLuc1 make it a superior choice for many bioluminescence applications:

-

Enhanced Sensitivity: CycLuc1 produces a significantly brighter signal compared to D-luciferin, often at lower concentrations. This allows for the detection of weaker signals and the use of smaller quantities of the substrate.

-

Improved Brain Imaging: Due to its increased lipophilicity, CycLuc1 can more readily cross the blood-brain barrier, enabling more sensitive and reliable imaging of neural processes and intracranial tumors.

-

Deeper Tissue Penetration: The near-infrared emission of CycLuc1 is less absorbed and scattered by tissues, allowing for better detection of signals from deep within the body.

-

Favorable Pharmacokinetics: CycLuc1 exhibits a longer half-life in circulation compared to D-luciferin, providing a more sustained and stable signal for imaging.

References

An In-depth Technical Guide to CycLuc1 Compatibility with Different Luciferases

For Researchers, Scientists, and Drug Development Professionals

Abstract

CycLuc1 is a synthetic aminoluciferin that serves as a substrate for Firefly luciferase (FLuc), offering significant advantages over the traditional substrate, D-luciferin. This technical guide provides a comprehensive overview of CycLuc1's compatibility with various luciferases, focusing on its mechanism of action, quantitative performance, and detailed experimental protocols. The guide also addresses its incompatibility with other commonly used luciferases like NanoLuc and Renilla luciferase, providing a clear rationale based on substrate specificity. Data is presented in structured tables for easy comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction to CycLuc1

CycLuc1 is a synthetic analog of D-luciferin designed to enhance bioluminescence imaging (BLI), particularly for in vivo applications. Its chemical structure confers properties such as increased lipophilicity and a lower Michaelis constant (Km) for Firefly luciferase, leading to improved performance characteristics compared to D-luciferin. These advantages include higher photon flux, especially in deep tissues and the brain, and the ability to use lower substrate concentrations.

Mechanism of Action and Substrate Specificity

The bioluminescent reaction catalyzed by Firefly luciferase involves the ATP-dependent oxidation of a luciferin substrate to produce light. CycLuc1, like D-luciferin, is a substrate for this reaction. The key difference in their interaction with the enzyme lies in their binding affinity and the quantum yield of the subsequent reaction.

Compatibility with Firefly Luciferase

CycLuc1 is fully compatible with Firefly luciferase and its engineered variants (e.g., Luc2). It exhibits a significantly lower Km value for Firefly luciferase compared to D-luciferin, indicating a higher binding affinity.[1] This higher affinity contributes to a more efficient light-producing reaction, especially at lower substrate concentrations. The emission spectrum of the CycLuc1-FLuc reaction is slightly red-shifted compared to the D-luciferin-FLuc reaction, which can be advantageous for in vivo imaging due to better tissue penetration of longer wavelength light.[2]

Incompatibility with NanoLuc and Renilla Luciferases

CycLuc1 is not a substrate for NanoLuc or Renilla luciferases. This incompatibility is due to fundamental differences in the enzyme structures and the substrates they utilize for their respective bioluminescent reactions.

-

NanoLuc Luciferase: This engineered luciferase from Oplophorus gracilirostris utilizes furimazine, a coelenterazine analog, as its substrate. The reaction is ATP-independent. The active site of NanoLuc is structurally distinct from that of Firefly luciferase and does not accommodate D-luciferin or its analogs like CycLuc1.

-

Renilla Luciferase: This luciferase from Renilla reniformis uses coelenterazine as its substrate in an ATP-independent reaction. Similar to NanoLuc, the substrate-binding pocket of Renilla luciferase is specific for coelenterazine and does not interact with CycLuc1.

This high degree of substrate specificity is the basis for dual-luciferase reporter assays, where Firefly luciferase activity can be measured independently of NanoLuc or Renilla luciferase activity in the same sample by providing their respective specific substrates sequentially.[3][4][5]

Quantitative Data Presentation

The following tables summarize the quantitative comparison between CycLuc1 and D-luciferin when used with Firefly luciferase.

Table 1: In Vitro Performance Comparison

| Parameter | CycLuc1 with Firefly Luciferase | D-luciferin with Firefly Luciferase |

| Michaelis Constant (Km) | ~0.1 µM | ~6.76 µM |

| Relative Light Output (in vitro) | 3.2-fold more light than D-luciferin | Standard |

| Optimal Concentration Range | 1 - 100 µM | Higher concentrations often required |

| Emission Peak (λmax) | ~599-604 nm | ~560 nm (in vitro, can be red-shifted in vivo) |

Table 2: In Vivo Performance Comparison

| Parameter | CycLuc1 with Firefly Luciferase | D-luciferin with Firefly Luciferase |

| Typical Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) |

| Photon Flux (Intracranial Xenografts) | ~8-fold greater photon flux at 25 mg/kg vs. 150 mg/kg D-luciferin | Standard |

| Photon Flux (Subcutaneous Xenografts) | >10-fold higher signal at equivalent doses | Standard |

| Brain Imaging | Enables imaging of deep brain structures not visible with D-luciferin | Limited brain penetration |

| Signal Kinetics (post i.v. injection) | Rapid peak (4-5 min) with stable signal for >60 min | Faster decay of signal |

Experimental Protocols

In Vitro Firefly Luciferase Assay with CycLuc1

This protocol is adapted for a standard 96-well plate format and can be adjusted for other formats.

Materials:

-

Cells expressing Firefly luciferase

-

CycLuc1

-

Luciferase Cell Lysis Buffer

-

Assay Buffer (containing ATP and Mg2+)

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

CycLuc1 Stock Solution Preparation:

-

Dissolve CycLuc1 powder in DMSO to prepare a stock solution (e.g., 10-100 mM). Store at -20°C, protected from light. Stock solutions in DMSO are stable for up to 3 months at -20°C.

-

-

Cell Lysis:

-

Culture cells in a 96-well plate.

-

Remove the culture medium and wash the cells with PBS.

-

Add an appropriate volume of Luciferase Cell Lysis Buffer to each well (e.g., 20-100 µL).

-

Incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.

-

-

Assay Reagent Preparation:

-

Prepare the working Assay Reagent by diluting the CycLuc1 stock solution into the Assay Buffer to the desired final concentration (e.g., 10-100 µM). Prepare this solution fresh before use and protect it from light.

-

-

Luminescence Measurement:

-

Set the luminometer to the appropriate settings for endpoint or kinetic measurements.

-

Add an equal volume of the prepared Assay Reagent to each well containing the cell lysate (e.g., 100 µL of lysate and 100 µL of Assay Reagent).

-

Immediately measure the luminescence. The signal is relatively stable but measuring at a consistent time point after reagent addition is recommended for endpoint assays.

-

In Vivo Bioluminescence Imaging with CycLuc1

This protocol is a general guideline for in vivo imaging in mice. Specific parameters may need to be optimized for the animal model and imaging system used.

Materials:

-

Mice expressing Firefly luciferase in the tissue of interest

-

CycLuc1

-

Sterile PBS (pH 7.4) or other appropriate vehicle

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia (e.g., isoflurane)

Protocol:

-

CycLuc1 Solution Preparation:

-

For intraperitoneal (i.p.) or intravenous (i.v.) injection, prepare a working solution of CycLuc1 in sterile PBS. CycLuc1 can be dissolved directly in PBS up to 5 mM. For higher concentrations, a stock in DMSO can be diluted into PBS, ensuring the final DMSO concentration is low (e.g., <1%). The working solution should be prepared fresh and sterilized by filtration (0.22 µm filter).

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane or another suitable anesthetic.

-

Place the mouse in the imaging chamber.

-

-

CycLuc1 Administration:

-

Administer the prepared CycLuc1 solution to the mouse via the desired route (typically i.p. or i.v.). The typical dose ranges from 5 to 25 mg/kg.

-

-

Bioluminescence Imaging:

-

Acquire images at various time points post-injection to determine the peak signal. For CycLuc1, the signal typically peaks around 4-10 minutes after injection and remains stable for over an hour.

-

Use an open emission filter or appropriate filters for spectral analysis.

-

Set the exposure time based on the signal intensity (e.g., 1 second to 1 minute).

-

-

Data Analysis:

-

Quantify the photon flux from the region of interest (ROI) using the imaging software.

-

Mandatory Visualizations

Signaling Pathways

Caption: Luciferase reaction pathways showing substrate specificities.

Experimental Workflow

Caption: General workflow for in vivo bioluminescence imaging with CycLuc1.

Conclusion

CycLuc1 is a superior substrate for Firefly luciferase in many applications, particularly for in vivo bioluminescence imaging, due to its enhanced brightness, better tissue penetration, and efficacy at lower doses compared to D-luciferin. Its incompatibility with NanoLuc and Renilla luciferases is a critical consideration for experimental design, reinforcing the orthogonality of these reporter systems. The provided data and protocols offer a comprehensive guide for researchers to effectively utilize CycLuc1 in their studies, enabling more sensitive and robust measurements of biological processes.

References

- 1. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. Nano-Glo Dual-Luciferase Reporter Assay Protocol [worldwide.promega.com]

- 5. Dual-Luciferase® Reporter Assay System Protocol [promega.kr]

CycLuc1: A Technical Guide to Enhanced In Vivo Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significant advantages of the synthetic luciferin, CycLuc1, for in vivo bioluminescence imaging (BLI). We will delve into the core principles of its mechanism, present comparative quantitative data, and provide detailed experimental protocols to empower researchers in leveraging this advanced substrate for enhanced sensitivity and deeper tissue imaging.

Introduction: Overcoming the Limitations of Traditional Bioluminescence Imaging

Bioluminescence imaging is a powerful and widely adopted modality in preclinical research for non-invasively monitoring cellular and molecular processes in living subjects. The traditional firefly luciferase (FLuc) system, utilizing D-luciferin as its substrate, has been instrumental in tracking tumor growth, cell migration, and gene expression. However, the efficacy of D-luciferin is often constrained by its suboptimal pharmacokinetic properties, including poor cell permeability and limited access to critical biological compartments like the brain.[1]

CycLuc1, a synthetic cyclic alkylaminoluciferin, has emerged as a superior alternative, offering significant improvements in signal intensity and enabling imaging in anatomical regions previously challenging to assess with D-luciferin.[2] This guide will provide a comprehensive overview of the advantages and practical application of CycLuc1 for robust and sensitive in vivo imaging.

Mechanism of Action and Key Advantages

The enhanced performance of CycLuc1 stems from its unique chemical structure and resulting physicochemical properties. While the fundamental enzymatic reaction with firefly luciferase mirrors that of D-luciferin, involving adenylation and subsequent oxidation to produce light, the key differences lie in its bioavailability and photon emission characteristics.[3][4]

Key Advantages of CycLuc1:

-

Increased Signal Intensity: CycLuc1 consistently produces a significantly brighter bioluminescent signal compared to D-luciferin at equivalent or even substantially lower concentrations.[2] Studies have reported a greater than 10-fold increase in photon flux in xenograft tumor models when using CycLuc1.

-

Superior Brain Penetrance: One of the most significant advantages of CycLuc1 is its ability to efficiently cross the blood-brain barrier (BBB). This has profound implications for neuroscience research and the study of intracranial tumors, enabling sensitive detection of luciferase-expressing cells within the brain that are often undetectable with D-luciferin.

-

Lower Substrate Requirement: Equivalent or superior light output can be achieved with 10 to 20-fold lower concentrations of CycLuc1 compared to the standard doses of D-luciferin. This not only reduces experimental costs but also minimizes the potential for substrate-related toxicity in long-term studies.

-

Enhanced Performance in Deep Tissues: The combination of higher photon emission and a red-shifted light spectrum contributes to improved signal detection from deep tissues.

-

More Sustained Signal: CycLuc1 exhibits a longer systemic circulation time (a longer half-life) compared to D-luciferin, providing a more sustained and persistent light emission. This extended imaging window offers greater flexibility in experimental design.

Below is a diagram illustrating the general mechanism of the firefly luciferase reaction, which is applicable to both D-luciferin and CycLuc1.

Figure 1: Generalized signaling pathway of the firefly luciferase reaction.

Quantitative Data Presentation

The following tables summarize the quantitative advantages of CycLuc1 over D-luciferin as reported in various preclinical imaging studies.

Table 1: Comparative Signal Intensity in Brain Tissue

| Parameter | D-Luciferin | CycLuc1 | Fold Increase | Reference |

| Photon Flux (photons/s) in Subfornical Organ | 2.9 x 10⁵ | 7.6 x 10⁵ | ~2.6x | |

| Signal from Brain Striatum (AAV9-CMV-luc2) | Undetectable | Quantifiable Signal | >8.1x (compared to standard D-luciferin dose) | |

| Photon Flux in Intracranial GBM Xenografts (early stage) | 3.3 x 10⁵ p/sec/cm² | 2.9 x 10⁶ p/sec/cm² | ~8.8x |

Table 2: Substrate Concentration and Efficacy

| Parameter | D-Luciferin | CycLuc1 | Key Finding | Reference |

| Standard In Vivo Dose | 150 mg/kg | 5 - 25 mg/kg | 6 to 30-fold lower dose for robust imaging | |

| Equivalent Signal Dose | 150 mg/kg | 7.5 - 15 mg/kg | CycLuc1 provides 3-4 fold greater signal at 10-20 fold lower concentrations | |

| Km with Firefly Luciferase | 6.76 µM | 0.1 µM | Higher affinity for the enzyme |

Experimental Protocols

This section provides a detailed methodology for performing in vivo bioluminescence imaging using CycLuc1.

Substrate Preparation

Materials:

-

CycLuc1 powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile microcentrifuge tubes

-

0.22 µm syringe filter

Preparation of CycLuc1 Stock Solution (e.g., 20.8 mg/mL in DMSO):

-

Aseptically weigh the required amount of CycLuc1 powder.

-

Dissolve in the appropriate volume of DMSO to achieve the desired stock concentration.

-

Ensure complete dissolution by vortexing. If necessary, gentle warming and/or sonication can be used.

-

Store the stock solution at -20°C or -80°C, protected from light.

Preparation of Working Solution for Injection: A common formulation for intraperitoneal (i.p.) injection is a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

For a 1 mL final volume, start with 400 µL of PEG300 in a sterile tube.

-

Add 100 µL of the CycLuc1 DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is homogeneous.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

Vortex the solution well.

-

It is recommended to prepare the working solution fresh on the day of the experiment.

-

If preparing a simpler solution in PBS, after dissolving CycLuc1 in PBS, filter sterilize the final solution using a 0.22 µm syringe filter before injection.

In Vivo Imaging Workflow

The following diagram outlines a typical workflow for an in vivo imaging experiment with CycLuc1.

Figure 2: Experimental workflow for in vivo imaging with CycLuc1.

Detailed Steps:

-

Animal Preparation: Prepare the animals according to the approved institutional animal care and use committee (IACUC) protocol. If imaging subcutaneous tumors or specific skin regions, it may be necessary to shave the fur over the area of interest to reduce light scatter.

-

Anesthesia: Anesthetize the mouse using a suitable anesthetic, such as isoflurane, and maintain anesthesia throughout the imaging procedure.

-

Positioning: Place the anesthetized animal in the light-tight chamber of the in vivo imaging system (e.g., IVIS).

-

Substrate Administration: Administer the prepared CycLuc1 working solution. Intraperitoneal (i.p.) injection is common, with typical imaging initiated 10 minutes post-injection. For faster kinetics, intravenous (i.v.) injection can be used, with signal peaking around 4-5 minutes.

-

Image Acquisition: Acquire bioluminescent images using a cooled CCD camera. Typical exposure times can range from a few seconds to a minute, depending on the signal intensity. For kinetic studies, acquire a series of images over time (e.g., every 2-10 minutes for up to 2 hours).

-

Data Analysis: Use the accompanying software to define regions of interest (ROIs) over the signal source and quantify the light emission, typically expressed as average radiance (photons/sec/cm²/sr).

Logical Relationships and Considerations

The decision to use CycLuc1 over D-luciferin is guided by the specific requirements of the experiment. The following diagram illustrates the logical considerations.

Figure 3: Logical decision tree for choosing between CycLuc1 and D-luciferin.

Conclusion

CycLuc1 represents a significant advancement in bioluminescence imaging technology. Its ability to generate a brighter, more sustained signal at lower doses, coupled with its superior blood-brain barrier permeability, opens up new avenues for in vivo research. For studies requiring high sensitivity, deep tissue imaging, or investigation of biological processes within the central nervous system, CycLuc1 is the substrate of choice. By following the detailed protocols and understanding the core advantages outlined in this guide, researchers can significantly enhance the quality, rigor, and translational potential of their preclinical imaging studies.

References

- 1. Firefly bioluminescence: a mechanistic approach of luciferase catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 4. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: A Technical Guide to CycLuc1 Permeability Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of CycLuc1, a synthetic luciferin analogue. CycLuc1 has garnered significant interest for its enhanced performance in in vivo bioluminescence imaging (BLI) of the central nervous system (CNS) compared to the traditional substrate, D-luciferin. This guide summarizes key quantitative data from published studies, details established experimental protocols for assessing BBB permeability, and proposes methodologies for further investigation.

Executive Summary

CycLuc1 demonstrates a clear advantage over D-luciferin for CNS imaging, exhibiting a significantly higher photon flux in the brain at substantially lower doses.[1][2] This enhanced brain penetration is attributed to its increased lipophilicity, which facilitates passive diffusion across the BBB.[2] However, its distribution is also modulated by active efflux transporters, notably the Breast Cancer Resistance Protein (BCRP), for which it is a weak substrate.[3] While in vitro and in vivo studies in disease models provide valuable insights, a definitive quantitative measure of CycLuc1's BBB permeability, such as the unbound brain-to-plasma concentration ratio (Kp,uu) in a healthy model, remains to be fully elucidated. This guide presents the current state of knowledge and provides detailed protocols to empower researchers to conduct further quantitative studies.

Quantitative Data Summary

The following tables summarize the currently available quantitative data on CycLuc1's interaction with the BBB and its comparative performance against D-luciferin.

Table 1: In Vitro and In Vivo Blood-Brain Barrier Permeability Parameters for CycLuc1

| Parameter | Model System | CycLuc1 Value | D-luciferin Value | Reference |

| Efflux Ratio | MDCKII-BCRP Cells | 2.48 | 2.74 | [3] |

| Tumor-to-Plasma Ratio | Intracranial Glioblastoma Xenografts (Day 28) | 0.012 ± 0.020 | 0.012 ± 0.015 | |

| Brain Partition Coefficient (Kp,brain) | Wild-Type FVB Mice | ~0.003 | ~0.005 | |

| Brain Partition Coefficient (Kp,brain) | BCRP Knockout FVB Mice | Slightly higher than WT | Slightly higher than WT |

Table 2: Comparative In Vivo Bioluminescence Imaging Performance in the Brain

| Animal Model | CycLuc1 Dose | D-luciferin Dose | Photon Flux Increase with CycLuc1 | Reference |

| Mice with AAV9-luc2 in striatum | 7.5 mg/kg (20-fold lower) | 150 mg/kg | 8.1 ± 1.5 fold | |

| Mice with AdCMV-luc in SFO | 7.5 - 15 mg/kg (10- to 20-fold lower) | 150 mg/kg | 3- to 4-fold | |

| Mice with AdCMV-luc in PVN | 7.5 - 15 mg/kg (10- to 20-fold lower) | 150 mg/kg | 3- to 4-fold | |

| Mice with intracranial GBM6 xenografts (Day 15) | 25 mg/kg (6-fold lower) | 150 mg/kg | ~8-fold |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of BBB permeability. The following sections provide established and proposed protocols for in vitro and in vivo studies of CycLuc1.

In Vitro BBB Permeability Assay: MDCKII-BCRP Transwell Assay

This protocol is designed to quantify the role of the BCRP efflux transporter in the transport of CycLuc1 across a cell monolayer, mimicking the BBB.

1. Cell Culture:

-

Culture Madin-Darby Canine Kidney II cells stably transfected with human BCRP (MDCKII-BCRP) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Transwell Seeding:

-

Seed MDCKII-BCRP cells onto polycarbonate membrane Transwell® inserts (e.g., 0.4 µm pore size) at a high density (e.g., 1 x 10^5 cells/cm²).

-

Culture for 4-7 days to allow for the formation of a confluent and polarized monolayer.

-

Monitor monolayer integrity by measuring Transendothelial Electrical Resistance (TEER) with a voltmeter. A stable and high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.

3. Transport Experiment:

-

Wash the cell monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Apical-to-Basolateral (A-to-B) Transport: Add CycLuc1 solution (e.g., 10 µM in HBSS) to the apical (upper) chamber. Add fresh HBSS to the basolateral (lower) chamber.

-

Basolateral-to-Apical (B-to-A) Transport: Add CycLuc1 solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

Incubate at 37°C on an orbital shaker.

-

Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.

-

To confirm BCRP-mediated transport, parallel experiments can be performed in the presence of a BCRP inhibitor (e.g., Ko143).

4. Sample Analysis and Data Calculation:

-

Quantify the concentration of CycLuc1 in the collected samples using a validated analytical method such as LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following formula:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

dQ/dt is the rate of appearance of the compound in the receiver chamber.

-

A is the surface area of the Transwell membrane.

-

C0 is the initial concentration in the donor chamber.

-

-

-

Calculate the efflux ratio (ER):

-

ER = Papp (B-to-A) / Papp (A-to-B)

-

An ER significantly greater than 1 suggests active efflux.

-

In Vivo Bioluminescence Imaging Protocol

This protocol outlines the procedure for comparing the in vivo efficacy of CycLuc1 and D-luciferin for brain imaging.

1. Animal Model:

-

Use mice with luciferase expression targeted to the brain. This can be achieved through various methods, including:

-

Stereotactic injection of adeno-associated virus (AAV) vectors encoding luciferase (e.g., AAV9-CMV-luc2) into a specific brain region (e.g., striatum, subfornical organ, paraventricular nucleus).

-

Use of transgenic mouse lines with brain-specific luciferase expression.

-

Orthotopic implantation of luciferase-expressing brain tumor cells (e.g., glioblastoma).

-

2. Substrate Administration:

-

Prepare sterile solutions of CycLuc1 and D-luciferin in phosphate-buffered saline (PBS).

-

Administer the substrates via intraperitoneal (i.p.) injection.

-

Typical doses for comparison are:

-

CycLuc1: 5 - 25 mg/kg

-

D-luciferin: 150 mg/kg

-

-

A crossover study design, where the same animals receive both substrates on different days, is recommended to minimize inter-animal variability.

3. Bioluminescence Imaging:

-

Anesthetize the mice using isoflurane.

-

Place the mouse in an in vivo imaging system (IVIS) chamber.

-

Acquire bioluminescence images at multiple time points post-injection (e.g., 5, 10, 15, 30, 60 minutes) to capture the peak signal and kinetics.

-

Use an open emission filter and an exposure time of 10-60 seconds, depending on the signal intensity.

4. Image Analysis:

-

Use imaging software to draw regions of interest (ROIs) over the head of the mouse.

-

Quantify the photon flux (photons/second/cm²/steradian) within the ROIs.

-

Compare the peak photon flux and the area under the curve (AUC) of the signal over time between the CycLuc1 and D-luciferin groups.

Proposed In Situ Brain Perfusion Protocol for CycLuc1

As definitive quantitative data on CycLuc1's BBB permeability is lacking, the following in situ brain perfusion protocol is proposed to determine its brain uptake clearance. This technique allows for precise control of the perfusate composition and avoids confounding factors from peripheral metabolism.

1. Animal Preparation:

-

Anesthetize a rat or mouse (e.g., with sodium pentobarbital).

-

Expose the common carotid artery and its branches through a midline cervical incision.

-

Ligate the external carotid artery, pterygopalatine artery, and the superior thyroid artery to isolate the cerebral circulation.

-

Insert a catheter into the common carotid artery for perfusion.

2. Perfusion:

-

Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, warmed to 37°C and gassed with 95% O2/5% CO2) to wash out the blood.

-

After a brief washout period (e.g., 30 seconds), switch to the perfusion buffer containing a known concentration of CycLuc1 and a vascular space marker (e.g., [14C]-sucrose).

-

Perfuse for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

3. Sample Collection and Analysis:

-

At the end of the perfusion period, decapitate the animal and collect the brain.

-

Dissect the brain and determine its wet weight.

-

Homogenize the brain tissue and analyze the concentration of CycLuc1 (by LC-MS/MS) and the vascular marker (by scintillation counting).

-

Calculate the brain uptake clearance (K_in) using the following equation:

-

K_in (mL/s/g) = (C_brain_final - C_vascular_residual) / (C_perfusate * T)

-

C_brain_final is the final concentration of CycLuc1 in the brain homogenate.

-

C_vascular_residual is the concentration of CycLuc1 in the vascular space, corrected using the vascular marker.

-

C_perfusate is the concentration of CycLuc1 in the perfusion fluid.

-

T is the perfusion time in seconds.

-

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to CycLuc1 BBB permeability studies.

Caption: Factors influencing CycLuc1 blood-brain barrier permeability.

Caption: Comprehensive workflow for assessing BBB permeability.

References

- 1. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Near-Infrared Emission Spectrum and Applications of CycLuc1

For Researchers, Scientists, and Drug Development Professionals

Introduction

CycLuc1 is a synthetic, blood-brain barrier permeable luciferase substrate that has emerged as a superior alternative to the traditional D-luciferin for in vivo bioluminescence imaging (BLI).[1][2] Its chemical properties result in a near-infrared (NIR) emission spectrum, which allows for enhanced deep-tissue imaging due to the reduced absorption and scattering of longer wavelength light by biological tissues.[3] This guide provides a comprehensive overview of the NIR emission properties of CycLuc1, detailed experimental protocols for its use, and a summary of its key performance characteristics.

Near-Infrared Emission Spectrum of CycLuc1

CycLuc1, when catalyzed by firefly luciferase, produces a robust light emission with a peak in the near-infrared range of the electromagnetic spectrum. This red-shifted emission is a significant advantage for in vivo imaging, as it allows for greater penetration through tissues compared to the greener light produced by D-luciferin.[3]

Quantitative Emission Data

The following table summarizes the key quantitative parameters of the CycLuc1 emission spectrum.

| Parameter | Value | Notes |

| Peak Emission Wavelength (λmax) | 599 - 604 nm | The reported peak emission varies slightly across different studies.[1] |

| Emission Color | Orange to Near-Infrared | The emission falls within the orange part of the visible spectrum, extending into the NIR range. |

| Relative Quantum Yield | Higher than D-luciferin | The increased rigidity of the CycLuc1 structure is hypothesized to contribute to a higher quantum yield. |

| Light Output | 3.2 to >10-fold higher than D-luciferin | CycLuc1 consistently produces a significantly more intense bioluminescent signal compared to D-luciferin at equivalent or even lower concentrations. |

Experimental Protocols

In Vitro Measurement of CycLuc1 Emission Spectrum

This protocol outlines the steps to measure the bioluminescence emission spectrum of CycLuc1 in the presence of firefly luciferase.

Materials:

-

CycLuc1 substrate

-

Recombinant firefly luciferase

-

Luciferase assay buffer (e.g., PBS, pH 7.4)

-

Spectrofluorometer with bioluminescence detection capabilities

-

96-well white-walled, clear-bottom microplates

Procedure:

-

Prepare CycLuc1 Stock Solution: Dissolve CycLuc1 in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Prepare Working Solutions: Dilute the CycLuc1 stock solution in luciferase assay buffer to the desired final concentrations (e.g., 1-100 µM).

-

Prepare Luciferase Solution: Prepare a solution of firefly luciferase in the assay buffer at a concentration optimized for the instrument's sensitivity.

-

Perform Measurement:

-

Pipette the luciferase solution into the wells of the microplate.

-

Place the plate in the spectrofluorometer.

-

Inject the CycLuc1 working solution into the wells.

-

Immediately initiate the spectral scan, measuring the light emission across a wavelength range of at least 500 nm to 750 nm.

-

-

Data Analysis: The resulting data will show the intensity of light emission as a function of wavelength. The peak of this spectrum represents the maximum emission wavelength (λmax).

In Vivo Bioluminescence Imaging with CycLuc1

This protocol provides a general workflow for performing in vivo BLI in mouse models.

Materials:

-

Luciferase-expressing animal model (e.g., transgenic mice or animals with implanted luciferase-expressing cells)

-

CycLuc1 substrate

-

Sterile PBS (pH 7.4) or other appropriate vehicle

-

In vivo imaging system (e.g., IVIS Lumina, IVIS Spectrum)

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Prepare CycLuc1 Injection Solution: Prepare a working solution of CycLuc1 in sterile PBS at a concentration typically ranging from 50 µmol/L to 5 mmol/L. The solution should be sterile-filtered.

-

Animal Preparation: Anesthetize the mouse using isoflurane (e.g., 2% in oxygen).

-

Substrate Administration: Administer the CycLuc1 solution to the animal. The most common route is intraperitoneal (i.p.) injection, with doses typically ranging from 5 to 25 mg/kg. Intravenous (i.v.) injection is also an option.

-

Bioluminescence Imaging:

-

Place the anesthetized animal in the imaging chamber of the in vivo imaging system.

-

Acquire images at various time points post-injection to determine the peak signal. For i.p. injections, imaging is often performed around 10 minutes post-injection. For i.v. injections, the signal peaks much earlier, around 4-5 minutes.

-

Set the imaging parameters, including exposure time (e.g., 10-60 seconds), binning, and f/stop. An open emission filter is typically used.

-

-

Image Analysis: Use the accompanying software (e.g., Living Image) to quantify the photon flux from regions of interest (ROIs).

Signaling Pathways and Experimental Workflows

As CycLuc1 is a substrate for the enzyme luciferase, it is not directly involved in cellular signaling pathways. Its utility lies in its role as a reporter for processes where luciferase expression is under the control of a specific promoter or is used to track labeled cells.

Experimental Workflow for In Vivo Tumor Monitoring

The following diagram illustrates a typical workflow for using CycLuc1 to monitor the growth of luciferase-expressing tumors in a mouse model.

Caption: In Vivo Tumor Monitoring Workflow.

Conclusion

CycLuc1 represents a significant advancement in bioluminescence imaging technology. Its near-infrared emission spectrum, coupled with its superior brightness and bioavailability, enables more sensitive and accurate deep-tissue imaging in preclinical research. The protocols and data presented in this guide provide a solid foundation for the successful implementation of CycLuc1 in a variety of in vivo imaging applications, particularly in the fields of oncology, neuroscience, and drug development. The enhanced properties of CycLuc1 facilitate the non-invasive, longitudinal monitoring of biological processes, offering researchers a powerful tool to accelerate scientific discovery.

References

Unraveling Bioluminescence: A Technical Guide to CycLuc1 and the LgBiT System

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of bioluminescence imaging and cellular analysis, the pursuit of brighter, more sensitive, and versatile tools is paramount. This guide provides an in-depth exploration of two powerful components in the bioluminescence toolkit: the synthetic substrate CycLuc1 and the LgBiT subunit of the NanoBiT® system. While both contribute significantly to advancing research, it is crucial to understand their distinct roles and the luciferase systems they partner with. CycLuc1 is a substrate for firefly luciferase, offering enhanced in vivo imaging capabilities, whereas LgBiT is a key component of a split-luciferase system designed for studying protein-protein interactions, which utilizes a different substrate.

Section 1: CycLuc1 - A Superior Substrate for In Vivo Firefly Luciferase Imaging

The discovery of CycLuc1, a synthetic cyclic alkylamino-luciferin, marked a significant advancement in bioluminescence imaging (BLI) using firefly luciferase (FLuc) and its derivatives like Luc2.[1][2] It was developed to overcome the limitations of the traditional substrate, D-luciferin, particularly for in vivo applications requiring high sensitivity and deep-tissue imaging.[1]

Key Advantages of CycLuc1

CycLuc1 offers several advantages over D-luciferin, making it the substrate of choice for many in vivo studies:

-

Enhanced Photon Flux: At equivalent or even significantly lower concentrations, CycLuc1 produces a substantially brighter bioluminescent signal—often more than 10-fold higher than D-luciferin.[1]

-

Improved Pharmacokinetics: CycLuc1 exhibits a longer plasma half-life compared to D-luciferin, resulting in a more sustained and stable light output, which is advantageous for longitudinal studies.

-

Superior Blood-Brain Barrier Permeability: Due to its increased lipophilicity, CycLuc1 can more readily cross the blood-brain barrier, enabling sensitive imaging of biological processes within the brain that are often undetectable with D-luciferin.

-

Lower Substrate Dosage: The enhanced brightness of the CycLuc1-luciferase reaction allows for the use of significantly lower substrate doses (10 to 20-fold less) compared to D-luciferin to achieve comparable or superior signal intensity.

-

Red-Shifted Emission: The light emitted from the CycLuc1 reaction is slightly red-shifted, which allows for better tissue penetration and reduced scattering, further improving in vivo imaging quality.

Quantitative Data Summary

The following tables summarize the quantitative advantages of CycLuc1 over D-luciferin based on published studies.

Table 1: In Vivo Bioluminescence Imaging Performance

| Parameter | CycLuc1 | D-luciferin | Reference |

| Relative Photon Flux (in vivo) | ~8 to >10-fold higher | 1-fold (baseline) | |

| Optimal Dose (in vivo) | 5 - 25 mg/kg | 150 mg/kg (standard) | |

| Signal Duration | More persistent and stable | Rapid decay | |

| Brain Imaging Signal | Significantly higher, enables detection of previously unseen signals | Low to undetectable |

Table 2: Physicochemical and Kinetic Properties

| Parameter | CycLuc1 | D-luciferin | Reference |

| Lipophilicity (XLogP) | 2.6 | 0.9 | |

| Km for Firefly Luciferase | 0.1 µM | 6.76 µM | |

| Plasma Half-life (mice) | 21.1 - 29.0 min | 9.0 - 9.6 min | |

| Peak Emission Wavelength | ~599-604 nm | Varies with conditions |

Experimental Protocol: In Vivo Bioluminescence Imaging with CycLuc1

This protocol provides a general guideline for performing in vivo BLI in mouse models. Specific parameters may need to be optimized for different animal models, cell lines, and instrumentation.

Materials:

-

CycLuc1 substrate (powder)

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4

-

0.22 µm sterile filter

-

Mice expressing firefly luciferase in the tissue of interest

-

In vivo imaging system (e.g., IVIS)

Procedure:

-

Preparation of CycLuc1 Solution:

-

Aseptically prepare a stock solution of CycLuc1 in a suitable solvent like DMSO, if necessary, as recommended by the supplier.

-

For injection, dilute the stock solution in sterile PBS to the desired final concentration (e.g., 5-15 mg/kg body weight). A typical injection volume is 100 µl.

-

Ensure the final solution is clear and free of precipitates. Sterile filter the solution using a 0.22 µm filter before injection.

-

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

-

-

Substrate Administration:

-

Administer the prepared CycLuc1 solution to the mouse via intraperitoneal (i.p.) or intravenous (i.v.) injection. The route of administration can affect the kinetics of light emission.

-

-

Image Acquisition:

-

Immediately after substrate injection, begin acquiring bioluminescent images.

-

Acquire a series of images over time (e.g., every 1-5 minutes for up to 60 minutes) to determine the peak signal intensity. The time to peak signal is typically between 5 and 20 minutes post-injection.

-

Set the exposure time based on the signal intensity to avoid saturation of the detector.

-

-

Data Analysis:

-

Define regions of interest (ROIs) over the target tissues.

-

Quantify the bioluminescent signal as total photon flux (photons/second) or radiance (photons/second/cm²/steradian) within the ROIs.

-

Visualization of the Firefly Luciferase Reaction with CycLuc1

Caption: Bioluminescent reaction catalyzed by firefly luciferase using the substrate CycLuc1.

Section 2: The LgBiT System - A Powerful Tool for Studying Protein-Protein Interactions

The LgBiT enzyme is the large subunit (18 kDa) of NanoBiT® (NanoLuc® Binary Technology), a split-luciferase system derived from the highly bright NanoLuc® luciferase. This system is not designed for use with CycLuc1; its substrate is furimazine. The primary application of the NanoBiT® system is to study protein-protein interactions (PPIs) in living cells with high sensitivity and in real-time.

The Principle of the NanoBiT® System

The NanoBiT® system is based on the structural complementation of two subunits:

-

LgBiT: A large, structurally optimized fragment of NanoLuc® luciferase.

-

SmBiT or HiBiT: A small peptide (11 amino acids). SmBiT has a low affinity for LgBiT, while HiBiT has a high affinity.

For PPI studies, LgBiT and SmBiT are fused to two proteins of interest. When these proteins interact, they bring LgBiT and SmBiT into close proximity, allowing them to reconstitute into a functional NanoLuc® enzyme. This reconstituted enzyme then catalyzes the oxidation of its substrate, furimazine, to produce a bright, quantifiable bioluminescent signal. The low affinity of the SmBiT-LgBiT interaction ensures that the signal is dependent on the interaction of the target proteins.

Advantages of the LgBiT/NanoBiT® System

-

High Sensitivity: The exceptional brightness of the reconstituted NanoLuc® enzyme allows for the detection of PPIs even at low, endogenous expression levels.

-

Real-Time Kinetics: The reversible nature of the SmBiT-LgBiT interaction enables the dynamic monitoring of both protein association and dissociation in live cells.

-

Low Background: The weak affinity between the isolated LgBiT and SmBiT subunits results in very low background signal in the absence of a specific PPI.

-

Small Tag Size: The small size of the SmBiT peptide tag is less likely to interfere with the function of the target protein compared to larger fluorescent protein tags.

Experimental Protocol: NanoBiT® Protein-Protein Interaction Assay

This protocol provides a general workflow for a NanoBiT® PPI assay in cultured mammalian cells.

Materials:

-

Mammalian expression vectors for LgBiT and SmBiT fusions of the proteins of interest.

-

Mammalian cell line (e.g., HEK293).

-

Cell culture medium and reagents.

-

Transfection reagent (e.g., Lipofectamine).

-

Opti-MEM I Reduced Serum Medium.

-

Nano-Glo® Live Cell Assay Reagent (contains furimazine substrate).

-

Luminometer or plate reader capable of measuring luminescence.

Procedure:

-

Vector Construction:

-

Clone the coding sequences of the proteins of interest into the NanoBiT® vectors to create N- or C-terminal fusions with LgBiT and SmBiT.

-

-

Cell Culture and Transfection:

-

Seed cells in a 96-well plate at an appropriate density.

-

Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable transfection reagent according to the manufacturer's protocol. Include appropriate negative controls (e.g., one fusion protein with an unfused LgBiT or SmBiT).

-

Incubate the cells for 20-24 hours to allow for protein expression.

-

-

Assay Preparation:

-

Approximately 30 minutes before measurement, replace the cell culture medium with Opti-MEM.

-

Prepare the Nano-Glo® Live Cell Assay Reagent according to the manufacturer's instructions.

-

-

Luminescence Measurement:

-

Add the prepared Nano-Glo® reagent to each well.

-

Incubate the plate for a short period (e.g., 15 minutes) at room temperature or in the incubator.

-

Measure the luminescence using a plate reader. A significant increase in luminescence (typically >10-fold) in the experimental wells compared to the negative controls indicates a protein-protein interaction.

-

-

Data Analysis:

-

Normalize the luminescence readings to appropriate controls.

-

For dynamic studies, luminescence can be measured kinetically after the addition of a stimulus or inhibitor.

-

Visualization of the NanoBiT® System for PPI Detection

Caption: The NanoBiT® system detects protein-protein interactions through luciferase complementation.

Conclusion

CycLuc1 and the LgBiT/NanoBiT® system represent significant advancements in bioluminescence technology, each tailored for specific applications. CycLuc1 has revolutionized in vivo imaging with firefly luciferase by providing a brighter, more stable, and brain-permeable substrate. The LgBiT-based NanoBiT® system offers a highly sensitive and dynamic method for studying the intricacies of protein-protein interactions within the living cell. A clear understanding of the distinct functionalities and partner enzymes of these powerful tools is essential for their successful implementation in research and drug development. By selecting the appropriate bioluminescent system and components, scientists can unlock new insights into complex biological processes.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CycLuc1 for Deep Tissue Bioluminescence Imaging

Bioluminescence imaging (BLI) is a powerful and widely adopted technique for noninvasively monitoring cellular and molecular processes in living animals. The sensitivity and high signal-to-noise ratio of BLI make it an invaluable tool in preclinical research, particularly in oncology, immunology, and neuroscience. The conventional BLI system relies on the firefly luciferase (FLuc) enzyme and its substrate, D-luciferin. However, the utility of D-luciferin for imaging targets deep within tissues is limited by the spectral properties of its light emission (peak ~562 nm), which is readily absorbed and scattered by biological tissues, particularly by hemoglobin.

To overcome these limitations, synthetic luciferin analogs have been developed. CycLuc1 is a synthetic, cyclic alkylamino-luciferin that serves as a superior substrate for firefly luciferase, enabling significantly enhanced sensitivity for deep tissue imaging. Its unique chemical and physical properties lead to more intense, red-shifted light emission and improved biodistribution, opening new avenues for research that were previously inaccessible with D-luciferin. This guide provides a comprehensive technical overview of CycLuc1, including its core properties, quantitative performance data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

CycLuc1 is structurally distinct from D-luciferin, featuring a cyclic alkylamino group that enhances its chemical properties. This modification results in higher lipophilicity, allowing it to cross biological membranes, including the blood-brain barrier, more readily than D-luciferin.

The fundamental mechanism of light production is analogous to the D-luciferin reaction: in the presence of ATP and oxygen, firefly luciferase catalyzes the oxidative decarboxylation of CycLuc1 to produce an excited oxyluciferin analog. As this molecule relaxes to its ground state, it releases energy in the form of a photon. However, the electronic properties of the CycLuc1-derived oxyluciferin result in a red-shifted light emission, with a peak around 599-604 nm. This longer wavelength light falls within the "near-infrared window" where tissue absorption by hemoglobin and water is significantly lower, allowing for greater light penetration and detection from deep sources.

Furthermore, CycLuc1 exhibits a significantly higher affinity for firefly luciferase, as indicated by its much lower Michaelis constant (Km), meaning the enzyme can work efficiently even at low substrate concentrations. This, combined with its increased quantum yield and improved bioavailability, results in a dramatically brighter and more sustained signal in vivo compared to D-luciferin.

Quantitative Data Presentation

The advantages of CycLuc1 over D-luciferin are most evident when comparing their quantitative performance metrics.

Table 1: Physicochemical Properties of CycLuc1 vs. D-luciferin

| Property | CycLuc1 | D-luciferin | Reference(s) |

| Chemical Formula | C₁₃H₁₁N₃O₂S₂ | C₁₁H₈N₂O₃S₂ | |

| Molecular Weight | 305.38 g/mol | 280.32 g/mol | |

| Lipophilicity (XLogP) | 2.6 | 0.9 | |

| Solubility | Soluble to 5 mM in PBS; 100 mM in DMSO | Highly soluble in aqueous solutions |

Table 2: In Vitro & In Vivo Performance Characteristics

| Parameter | CycLuc1 | D-luciferin | Reference(s) |

| Peak Emission Wavelength | ~599 - 604 nm | ~562 nm | |

| Michaelis Constant (Kₘ) | 0.1 µM | 6.76 µM | |

| Relative In Vitro Light Output | ~3.2-fold higher than D-luciferin | Baseline | |

| Signal Enhancement (Tumor) | >10-fold higher signal in 4T1 xenografts | Baseline | |

| Signal Enhancement (Brain) | ~8-fold higher signal in brain striatum | Baseline |

Table 3: Recommended In Vivo Imaging Parameters

| Parameter | CycLuc1 | D-luciferin (Standard) | Reference(s) |

| Typical Dose Range | 5 - 25 mg/kg | 150 mg/kg | |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | Intraperitoneal (i.p.) | |

| Peak Signal Time (i.p.) | ~10 minutes | ~10-15 minutes | |

| Peak Signal Time (i.v.) | ~4-5 minutes, with sustained signal | ~2-5 minutes, with rapid decay | |

| Equivalent Signal Dose | A 20 to 200-fold lower dose can yield the same signal as standard D-luciferin | 150 mg/kg |

Mandatory Visualizations

CycLuc1 Bioluminescence Reaction Pathway

CycLuc1: A Technical Guide to a Superior D-luciferin Analog for Bioluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

CycLuc1 is a synthetic analog of D-luciferin that has emerged as a superior substrate for firefly luciferase in bioluminescence imaging (BLI).[1][2] Its chemical structure, featuring a cyclic alkylamino group, confers several advantageous properties over the traditional D-luciferin, leading to enhanced sensitivity and broader applications, particularly in challenging in vivo models. This technical guide provides a comprehensive overview of CycLuc1, including its chemical properties, comparative performance data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

CycLuc1's enhanced performance stems from its higher affinity for firefly luciferase and a potentially increased quantum yield due to its rigid structure.[3] These characteristics result in a significantly brighter bioluminescent signal at lower substrate concentrations compared to D-luciferin.[1][2] Furthermore, its increased lipophilicity is thought to improve its ability to cross biological membranes, including the blood-brain barrier, making it an invaluable tool for neuroscience research and the study of intracranial tumors.

Core Properties of CycLuc1

A solid understanding of the physicochemical properties of CycLuc1 is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | (4S)-2-(6,7-Dihydro-5H-pyrrolo[3,2-f]benzothiazol-2-yl)-4,5-dihydro-4-thiazolecarboxylic acid | |

| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | |

| Molecular Weight | 305.37 g/mol | |

| CAS Number | 1247879-16-8 | |

| Appearance | Yellow powder | |

| Purity | ≥98% | |

| Emission Maximum (λmax) | 599-604 nm | |

| Solubility | Soluble in DMSO (up to 100 mM) | |

| Storage | Store at -20°C, protected from light. |

Quantitative Comparison: CycLuc1 vs. D-luciferin

The primary advantage of CycLuc1 lies in its significantly enhanced light output and lower dose requirements compared to D-luciferin. The following tables summarize key performance metrics from various studies.

In Vivo Bioluminescence Enhancement

| Application | Animal Model | CycLuc1 Dose | D-luciferin Dose | Fold Enhancement (CycLuc1 vs. D-luciferin) | Reference(s) |

| Glioblastoma Xenograft (Intracranial) | Athymic Nude Mice | 25 mg/kg | 150 mg/kg | ~8-fold higher photon flux | |

| Breast Cancer Xenograft (Mammary Fat Pad) | BALB/c Mice | Equivalent doses | Equivalent doses | >10-fold higher bioluminescent signal | |

| Gene Expression in Brain (SFO) | C57B1/6 Mice | 7.5-15 mg/kg | 150 mg/kg | 3 to 4-fold greater bioluminescent emission | |

| Gene Expression in Brain (PVN) | C57B1/6 Mice | 15 mg/kg | 150 mg/kg | ~3-fold greater signal | |

| Gene Expression in Brain (Striatum) | Mice with AAV9-luc2 | 20-fold lower dose | Standard 150 mg/kg | 8.1 ± 1.5-fold higher signal |

Substrate Kinetics and Dosing

| Parameter | CycLuc1 | D-luciferin | Reference(s) |

| Km (Firefly Luciferase) | 0.1 µM | 6.76 µM | |

| Effective In Vivo Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) | |

| Peak Signal (Intravenous) | 4-5 minutes post-injection | Immediate peak, rapid decay | |

| Signal Duration | Sustained signal for over 60 minutes | Signal dissipates over ~20 minutes |

Experimental Protocols

Protocol 1: In Vivo Imaging of Intracranial Glioblastoma Xenografts

This protocol is adapted from studies monitoring tumor growth in mouse models.

1. Cell Preparation:

- Glioblastoma cells (e.g., GBM6, U-87 MG) are lentivirally transduced to express a luciferase reporter gene (e.g., Luc2).

2. Animal Model:

- Orthotopic xenografts are established by stereotactic injection of luciferase-expressing glioblastoma cells into the brain of immunocompromised mice (e.g., athymic nude mice).

3. Substrate Preparation:

- Prepare a stock solution of CycLuc1 in sterile DMSO.

- Dilute the stock solution in sterile PBS (pH 7.4) to the desired final concentration (e.g., for a 5 mg/kg dose). The final DMSO concentration should be minimal.

4. Substrate Administration:

- Administer the prepared CycLuc1 solution to the mice via intraperitoneal (i.p.) injection. A typical dose for robust imaging is 5 mg/kg.

5. Bioluminescence Imaging:

- Anesthetize the mice using isoflurane.

- Acquire bioluminescent images using an in vivo imaging system (e.g., IVIS Spectrum) approximately 10 minutes after substrate injection.

- Typical imaging parameters: open emission filter, 60-second exposure, medium binning.

6. Data Analysis:

- Analyze images using appropriate software (e.g., Living Image).

- Quantify the bioluminescent signal by drawing regions of interest (ROIs) over the tumor area and measuring the photon flux (photons/sec/cm²/sr).

Protocol 2: In Vivo Imaging of Gene Expression in Specific Brain Regions

This protocol is based on studies investigating gene expression in cardiovascular brain regions.

1. Gene Delivery:

- Deliver a viral vector (e.g., adenovirus or AAV) encoding firefly luciferase under the control of a specific promoter to the target brain region (e.g., subfornical organ - SFO, or paraventricular nucleus - PVN) via stereotactic injection in mice (e.g., C57B1/6).

- Allow for a recovery period and for luciferase expression to stabilize (e.g., 3 weeks).

2. Substrate Preparation:

- Prepare CycLuc1 solution in sterile PBS (pH 7.4) at the desired concentration (e.g., for doses of 5, 7.5, or 15 mg/kg).

3. Substrate Administration and Imaging Schedule:

- Administer the CycLuc1 solution via intraperitoneal (i.p.) injection.

- Anesthetize the mice with isoflurane.

- Acquire a series of bioluminescent images at various time points post-injection (e.g., every 2 minutes for the first 20 minutes, then at 60 and 120 minutes) to capture the kinetic profile of the signal.

- For rapid "kinetic" imaging, millisecond exposure times (e.g., 1500 ms) can be used.

4. Image Acquisition and Analysis:

- Use a sensitive CCD camera-based imaging system.

- Typical imaging parameters for standard acquisition: 60-second exposure, medium binning, F/Stop = 1.

- Analyze the images by drawing a region of interest (ROI) over the head and quantifying the average radiance (photons/s/cm²/sr).

Visualizations

Signaling Pathway

References

- 1. A synthetic luciferin improves in vivo bioluminescence imaging of gene expression in cardiovascular brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Factors Influencing Luciferase-Based Bioluminescent Imaging in Preclinical Models of Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Glow: A Technical Guide to CycLuc1-Mediated Bioluminescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) has emerged as a powerful and indispensable tool in preclinical research, offering non-invasive, real-time monitoring of biological processes within living organisms. At the heart of many BLI applications lies the firefly luciferase-luciferin system. While the native substrate, D-luciferin, has been instrumental, its limitations in terms of bioavailability and blood-brain barrier permeability have spurred the development of synthetic analogs. Among these, CycLuc1 has distinguished itself as a superior substrate, offering enhanced sensitivity, deeper tissue penetration, and prolonged signal kinetics. This technical guide provides an in-depth exploration of the core principles of CycLuc1-mediated bioluminescence, offering researchers the foundational knowledge to effectively harness this advanced imaging agent.

Core Principles of CycLuc1-Mediated Bioluminescence

CycLuc1 is a synthetic, cell-permeable aminoluciferin analog that serves as a substrate for firefly luciferase and its engineered variants.[1] Its chemical structure, featuring a cyclic alkylamino group, confers advantageous physicochemical properties over the traditional D-luciferin.[2][3] This structural modification leads to increased lipophilicity, which is believed to contribute to its enhanced cell membrane and blood-brain barrier permeability.[2][4]

The fundamental mechanism of light production mirrors that of the native firefly bioluminescence reaction. In an ATP-dependent process, firefly luciferase catalyzes the adenylation of CycLuc1, followed by an oxidative decarboxylation to produce an electronically excited oxyluciferin analog. As this excited molecule relaxes to its ground state, it emits a photon of light. The peak emission wavelength for CycLuc1-mediated bioluminescence is in the near-infrared (NIR) range, typically around 599-604 nm, which allows for better tissue penetration and reduced signal attenuation compared to the greener light produced with D-luciferin.

The key advantages of CycLuc1 stem from its improved biochemical and pharmacokinetic properties. It exhibits a significantly lower Michaelis constant (K_m) for firefly luciferase compared to D-luciferin, indicating a higher binding affinity. This higher affinity, coupled with what is hypothesized to be an increased relative quantum yield due to its rigid structure, results in a much brighter signal at substantially lower concentrations. In vivo studies have consistently demonstrated that CycLuc1 can produce a bioluminescent signal that is over 10-fold higher than that achieved with an equivalent dose of D-luciferin. Furthermore, CycLuc1 exhibits a more uniform biodistribution and a longer circulation half-life, leading to a more stable and persistent signal.

Quantitative Data Summary

To facilitate a direct comparison of CycLuc1 and D-luciferin, the following tables summarize key quantitative data gathered from various studies.

Table 1: Physicochemical and Biochemical Properties

| Property | CycLuc1 | D-luciferin | Reference(s) |

| Molecular Formula | C₁₃H₁₁N₃O₂S₂ | C₁₁H₈N₂O₃S₂ | |

| Molecular Weight | 305.38 g/mol | 280.33 g/mol | |

| Peak Emission Wavelength | ~599 - 604 nm | ~560 nm | |

| K_m with Firefly Luciferase | ~0.1 µM | ~6.76 µM | |

| Lipophilicity (XLogP) | 2.6 | 0.9 | |

| Solubility | Soluble to 100 mM in DMSO; can be dissolved in PBS up to 5 mM. | Water-soluble; typically used in aqueous solutions. |

Table 2: In Vivo Performance Characteristics

| Parameter | CycLuc1 | D-luciferin | Reference(s) |

| Typical In Vivo Dose Range | 5 - 25 mg/kg | 150 mg/kg (standard) | |

| Signal Enhancement (Brain) | ~8-fold higher signal at a 20-fold lower dose | Baseline | |

| Signal Enhancement (Mammary Fat Pad Tumors) | >10-fold higher signal at equivalent doses | Baseline | |

| Signal Kinetics (Intravenous Injection) | Signal peaks at 4-5 minutes and remains stable for >60 minutes | Signal peaks immediately and dissipates over ~20 minutes | |

| Signal Kinetics (Intraperitoneal Injection) | Broader distribution and maintained for up to 2 hours | Signal largely confined to the abdominal cavity |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing CycLuc1.

In Vitro Luciferase Activity Assay

This protocol is designed to measure the activity of firefly luciferase in cell lysates using CycLuc1 as a substrate.

Materials:

-

Cells expressing firefly luciferase

-

Luciferase Cell Lysis Buffer (e.g., 25mM Tris-phosphate pH 7.8, 2mM DTT, 2mM 1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid, 10% glycerol, 1% Triton X-100)

-

CycLuc1 stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 20mM Tricine, 1.07mM (MgCO₃)₄Mg(OH)₂·5H₂O, 2.67mM MgSO₄, 0.1mM EDTA, 33.3mM DTT, 270µM coenzyme A, 530µM ATP, pH 7.8)

-

Luminometer

Procedure:

-